2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Description
This compound belongs to the thiazole carboxamide family, characterized by a central thiazole ring substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a carboxamide linker to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the chlorophenyl group contributes to lipophilicity and electronic effects.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c1-10-15(26-17(23-10)11-5-7-13(19)8-6-11)16(25)24-14-4-2-3-12(9-14)18(20,21)22/h2-9H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMOTXDGOSSPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently under investigation. It is known as ANEB-001 and is being studied in clinical trials.
Mode of Action
It is known that the compound interacts with its targets in a specific manner that leads to a desired therapeutic effect.
Biochemical Pathways
It is known that the compound interacts with its targets, leading to changes in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. The compound is known to interact with its targets, leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and light can affect the stability and degradation of similar compounds.
Biological Activity
The compound 2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄ClF₃N₂O
- Molecular Weight : 360.77 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency against specific targets.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study explored a series of thiazole carboxamide derivatives as potential cyclooxygenase (COX) inhibitors, demonstrating that modifications in the thiazole structure could enhance their inhibitory effects against COX enzymes, which are implicated in cancer progression .
Inhibition of Enzymatic Activity
The compound has shown promise in inhibiting various enzymes associated with inflammatory processes and cancer cell proliferation. For example:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and tumor growth.
- Protein Kinases : Some thiazole derivatives have been reported to inhibit protein kinases involved in cell signaling pathways critical for cancer cell survival.
Case Studies
-
Study on COX Inhibition :
- A recent publication reported that certain thiazole carboxamide derivatives exhibited IC50 values less than 0.5 mM against COX enzymes, indicating strong inhibitory potential .
- The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhanced the potency.
-
Antimicrobial Activity :
- Thiazole compounds have been studied for their antimicrobial properties. In vitro tests showed that derivatives similar to the target compound effectively inhibited the growth of pathogenic bacteria and fungi.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison with structurally related thiazole and carboxamide derivatives, focusing on molecular features, substituent effects, and inferred biological implications.
Key Observations
Substituent Effects on Electronic Properties: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the 3,4-dimethoxyphenyl group in , which is electron-donating. This difference may influence binding affinity in target proteins (e.g., kinases).
Impact of Heterocyclic Cores :
- Thiazole derivatives (target compound, ) exhibit rigid planar structures conducive to π-π stacking, whereas pyrazole-based analogs () offer distinct geometry and hydrogen-bonding profiles.
Role of Trifluoromethyl Groups :
- The 3-(trifluoromethyl)phenyl moiety is conserved across multiple analogs, suggesting its critical role in hydrophobic interactions and metabolic stability.
Molecular Weight and Bioavailability :
- Lower molecular weight compounds (e.g., , 377.36 g/mol) may exhibit better absorption, while higher-weight analogs (e.g., , 422.42 g/mol) could face challenges in passive diffusion.
Preparation Methods
Thiourea Intermediate Preparation
The synthesis begins with the preparation of a substituted thiourea. Combining 4-chlorophenyl isothiocyanate with methylamine hydrochloride in anhydrous THF at 0–5°C yields N-(4-chlorophenyl)-N'-methylthiourea.
Reaction Scheme:
4-Cl-C6H4-NCS + CH3NH2·HCl → 4-Cl-C6H4-NH-C(S)-NH-CH3
Key parameters:
Cyclization with α-Bromoketone
The thiourea undergoes cyclization with α-bromo-4-chlorophenyl methyl ketone (prepared via bromination of 4'-chloroacetophenone using Br2 in acetic acid):
Thiourea + Br-C(Ar)(CH3)-CO-R → Thiazole carboxylate
- Solvent: DMF, 80°C, 12 hr under N2
- Molar ratio: 1:1.05 (thiourea:α-bromoketone)
- Yield: 65–70% of ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate
Carboxylate to Carboxamide Conversion
Ester Hydrolysis
The ethyl ester intermediate undergoes saponification using NaOH in THF/H2O (3:1):
Ethyl ester → Carboxylic acid
- 2M NaOH, reflux 6 hr
- Acidification to pH 2 with HCl
- Yield: 89–92%
Amide Coupling with 3-Trifluoromethylaniline
The carboxylic acid is activated using oxalyl chloride (2 eq) in dichloromethane at 0°C, followed by reaction with 3-trifluoromethylaniline (1.2 eq) in the presence of triethylamine:
Acid chloride + Ar-NH2 → Carboxamide
Optimized parameters:
- Activation time: 2 hr at 0°C
- Coupling time: 12 hr at room temperature
- Yield: 75–80% after column chromatography (SiO2, hexane/EtOAc 4:1)
Alternative Synthetic Routes
Solid-Phase Synthesis (Adapted from)
A resin-bound approach using Wang resin:
- Load Fmoc-protected 3-(trifluoromethyl)aniline
- Couple preformed thiazole carboxylic acid using HBTU/HOBt
- Cleave with TFA/DCM
Advantages:
- High purity (≥95% by HPLC)
- Amenable to parallel synthesis
One-Pot Cyclization-Amidation
Recent advances enable tandem cyclization/amidation using microwave irradiation:
Thiourea + α-bromoketone + Ar-NH2 → Thiazole carboxamide
Conditions:
- DMF, 120°C, 30 min microwave
- Yield: 68%
Characterization and Analytical Data
Spectroscopic Properties
Crystallographic Data (from Analog)
- Space group: P21/c
- Unit cell: a = 14.213 Å, b = 7.892 Å, c = 18.346 Å
- R-factor: 0.041
Process Optimization Considerations
Critical Quality Attributes
- Residual solvents: DMF ≤ 880 ppm (ICH Q3C)
- Genotoxic impurities: α-Bromoketone ≤ 15 ppm
Scale-Up Challenges
- Exothermic cyclization requires jacketed reactor with <10°C/min heating rate
- Oxalyl chloride quenching with careful pH control to prevent emulsion formation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, including thiazole ring formation and subsequent carboxamide coupling. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Use dichloromethane or ethanol for solubility and stability .
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Scalability to multigram quantities requires iterative optimization of stoichiometry and mixing efficiency .
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm substituent positions (e.g., 4-chlorophenyl at C2) via H and C chemical shifts.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 411.05).
- HPLC : Use C18 reverse-phase columns (ACN/water mobile phase) to assess purity (>98%) .
Q. What comparative studies exist on substituent effects in analogous thiazole derivatives?
- Key findings :
- Fluorophenyl vs. chlorophenyl : Fluorine substitution at the phenyl ring enhances metabolic stability but reduces solubility.
- Trifluoromethyl groups : Increase lipophilicity, impacting membrane permeability in cellular assays .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy.
- Store in airtight containers at –20°C to prevent degradation.
- Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
- Methodology :
- Crystal growth : Use slow evaporation from DMSO/EtOH mixtures.
- Data collection : Employ SHELX programs for structure solution and refinement. Key metrics: R < 0.05, data-to-parameter ratio >15 .
Q. How can conflicting biological activity data across studies be reconciled?
- Resolution strategies :
- Assay standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C).
- Impurity analysis : Use LC-MS to rule out byproducts (e.g., hydrolyzed carboxamide).
- Target validation : Conduct siRNA knockdowns to confirm on-target effects .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?
- Computational studies :
- DFT calculations : Predict electrophilic sites (e.g., C5 of the thiazole ring) using Gaussian09 with B3LYP/6-31G(d).
- Isotopic labeling : Track O in hydrolysis intermediates via FT-IR .
Q. How can Design of Experiments (DoE) optimize reaction yields?
- Approach :
- Variables : Temperature, solvent polarity, catalyst loading.
- Response surface modeling : Identify optimal conditions (e.g., 70°C, 1.2 eq. catalyst) for >85% yield.
- Validation : Triplicate runs with ±2% error tolerance .
Q. What role does the trifluoromethyl group play in binding to biological targets?
- Structural analysis :
- Molecular docking (AutoDock Vina) : The CF group forms hydrophobic interactions with kinase ATP pockets (e.g., EGFR L858R mutant).
- Free energy calculations (MM-PBSA) : Estimate binding affinity (ΔG = –9.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
